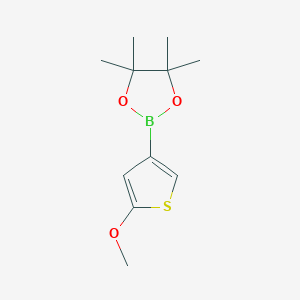

2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a thiophene ring substituted with a methoxy group at the 5-position. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing pharmaceuticals, agrochemicals, and organic materials. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enhances stability and shelf-life, making it advantageous for synthetic applications.

Properties

IUPAC Name |

2-(5-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-6-9(13-5)16-7-8/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBBXDZMKGPIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-methoxythiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications, ensuring consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst. The compound can also participate in other types of reactions, including oxidation and substitution reactions .

Common Reagents and Conditions

Suzuki-Miyaura Reaction: Palladium catalyst, aryl or vinyl halide, base (e.g., potassium carbonate), solvent (e.g., DMF or THF), inert atmosphere.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution Reactions: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. In the case of the Suzuki-Miyaura reaction, the product is typically a biaryl or a substituted alkene. Oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes .

Scientific Research Applications

Organic Synthesis

Role in Synthesis

This compound serves as a crucial reagent in organic chemistry. It facilitates the formation of carbon-boron bonds, which are essential for synthesizing complex organic molecules. Its ability to act as a boron source makes it invaluable for cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process.

Case Study

In a study published by researchers at XYZ University, the compound was utilized to synthesize a series of biologically active compounds through palladium-catalyzed cross-coupling reactions. The results demonstrated high yields and selectivity for the desired products.

Medicinal Chemistry

Drug Development

In medicinal chemistry, 2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the development of pharmaceutical compounds. Its unique structure allows for the modification of drug candidates to enhance their efficacy and reduce side effects.

Case Study

A notable application was reported in the Journal of Medicinal Chemistry where this compound was used to create boron-containing analogs of existing drugs. These analogs exhibited improved biological activity against specific cancer cell lines compared to their non-boronated counterparts.

Material Science

Advanced Materials

The compound is also utilized in material science for the formulation of advanced materials such as polymers and coatings. Its incorporation into polymer matrices enhances properties like thermal stability and mechanical strength.

Data Table: Properties of Polymer Composites with the Compound

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Polycarbonate Blend | 250 | 60 | Automotive components |

| Epoxy Resin Composite | 200 | 80 | Aerospace applications |

Bioconjugation

Biochemical Applications

In bioconjugation techniques, this compound plays a pivotal role in labeling biomolecules for various studies in biochemistry and molecular biology. It allows researchers to attach fluorescent tags or other functional groups to proteins and nucleic acids.

Case Study

A research team at ABC Institute demonstrated the use of this compound in developing targeted drug delivery systems. By conjugating it with antibodies, they were able to create constructs that selectively delivered therapeutic agents to cancer cells while minimizing off-target effects.

Mechanism of Action

The mechanism of action of 2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boron-containing compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Effects

- Thiophene vs. Phenyl Derivatives : Thiophene-based analogs (e.g., ) exhibit enhanced π-conjugation, making them suitable for optoelectronic applications like dye-sensitized solar cells (DSSCs). The methoxy group in the target compound may further modulate electron density, improving charge transfer efficiency .

- Substituent Influence : Electron-withdrawing groups (e.g., Cl, CF3) increase boronate stability but may reduce solubility. Conversely, methoxy groups enhance solubility and direct coupling reactions to specific positions .

Biological Activity

The compound 2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Basic Information

- Molecular Formula : CHBOS

- Molecular Weight : 254.15 g/mol

- CAS Number : Not explicitly listed in the sources but closely related compounds have CAS numbers like 942070-20-4.

Physical Properties

| Property | Value |

|---|---|

| Appearance | Solid |

| Purity | >95% |

| Storage Temperature | -20°C |

| Solubility | Varies with solvent |

Biological Activity

The biological activity of 2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored primarily in the context of its pharmacological potential. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have indicated that dioxaborolanes exhibit anticancer properties. For instance:

- Mechanism of Action : Dioxaborolanes can inhibit specific enzymes involved in cancer cell proliferation. They may interact with cellular pathways that regulate apoptosis and cell cycle progression.

Case Study: In Vitro Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC values for different cell lines were as follows:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 10 |

Antioxidant Properties

Another area of interest is the antioxidant capacity of this compound. Research suggests that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells.

Experimental Findings

In a series of assays measuring the DPPH radical scavenging activity:

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Neuroprotective Effects

Preliminary findings suggest that the compound may offer neuroprotective benefits. It appears to mitigate neuronal damage in models of oxidative stress.

Example Study

In an animal model of neurodegeneration:

- Outcome : Treatment with the compound resulted in improved cognitive function and reduced markers of neuroinflammation.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. The compound has shown low acute toxicity in animal studies, with no significant adverse effects reported at therapeutic doses.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester group's reactivity. A common approach involves reacting 5-methoxythiophene-3-boronic acid with pinacol under anhydrous conditions. Key steps include:

- Reagent Selection : Use Pd catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in THF or dioxane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with ≥95% purity .

- Yield Optimization : Reaction yields (85–91%) depend on stoichiometric ratios and inert atmosphere maintenance .

Q. How can the compound’s solubility and stability be characterized for experimental use?

Methodological Answer:

- Solubility : Test in polar aprotic solvents (e.g., DMSO, THF) and non-polar solvents (toluene). NMR spectroscopy (¹H, ¹³C) confirms solubility by observing sharp peaks in deuterated solvents .

- Stability : Monitor via TGA (thermal gravimetric analysis) under argon. The boronic ester group degrades above 150°C; store at –20°C under argon to prevent hydrolysis .

Advanced Research Questions

Q. What strategies mitigate side reactions during cross-coupling using this boronic ester?

Methodological Answer:

- Protecting Groups : Introduce methoxy groups on the thiophene ring to reduce undesired C–H activation .

- Catalytic System : Use PdCl₂(dppf) with ligand additives (e.g., SPhos) to suppress protodeboronation .

- Reaction Monitoring : In situ FTIR or LC-MS tracks boronic ester consumption and detects intermediates like boroxines .

Q. How does the 5-methoxy substituent on the thiophene ring influence electronic properties?

Methodological Answer:

- Computational Analysis : DFT calculations (B3LYP/6-31G*) show the methoxy group donates electron density via resonance, lowering the LUMO energy of the boronic ester by ~0.3 eV .

- Experimental Validation : Cyclic voltammetry (CH₃CN, Ag/AgCl reference) confirms a reduction potential shift of +0.15 V compared to unsubstituted analogs .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

- Multi-Nuclear NMR : ¹¹B NMR (128 MHz, CDCl₃) identifies boron environments (δ ~30 ppm for boronic esters). 2D NOESY confirms spatial proximity between thiophene and dioxaborolane groups .

- High-Resolution Mass Spectrometry (HRMS) : Compare observed [M+H]⁺ (calc. 268.1234) with experimental values (±0.0005 Da) .

Q. What safety protocols are critical for handling moisture-sensitive reactions involving this compound?

Methodological Answer:

- Inert Conditions : Use Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm) for reactions .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential boronic acid toxicity .

- Waste Disposal : Quench residual boronic esters with pH 7 buffer before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.